molecular formula C20H23ClN2O4S B6506352 N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide CAS No. 941990-94-9

N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide

Cat. No. B6506352
CAS RN: 941990-94-9
M. Wt: 422.9 g/mol
InChI Key: XATQTEOBXYUXJM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide (N-4-Chloro-2-PMS-Piperidin-2-ylacetamide) is an organic compound belonging to the class of piperidine derivatives. It is a colorless, crystalline solid with a melting point of 96-97 °C and a boiling point of 195-196 °C. This compound has been extensively studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

N-4-Chloro-2-PMS-Piperidin-2-ylacetamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been used in the synthesis of various pharmaceuticals, including inhibitors of the enzyme acetylcholinesterase. It has also been used in the synthesis of various other compounds, such as inhibitors of the enzyme phosphodiesterase. In addition, it has been used as a starting material for the synthesis of various other compounds, such as inhibitors of the enzyme cyclooxygenase.

Mechanism of Action

N-4-Chloro-2-PMS-Piperidin-2-ylacetamide has been studied for its potential mechanisms of action. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. In addition, it is believed to act as an inhibitor of the enzyme phosphodiesterase, which is responsible for the breakdown of cyclic adenosine monophosphate in cells. Finally, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins in cells.
Biochemical and Physiological Effects
N-4-Chloro-2-PMS-Piperidin-2-ylacetamide has been studied for its biochemical and physiological effects. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. This can result in increased levels of acetylcholine, which can lead to increased alertness, improved memory, and increased muscle control. In addition, it is believed to act as an inhibitor of the enzyme phosphodiesterase, which is responsible for the breakdown of cyclic adenosine monophosphate in cells. This can result in increased levels of cyclic adenosine monophosphate, which can lead to increased energy production and improved cell metabolism. Finally, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins in cells. This can result in decreased levels of prostaglandins, which can lead to decreased inflammation and improved cardiovascular health.

Advantages and Limitations for Lab Experiments

N-4-Chloro-2-PMS-Piperidin-2-ylacetamide has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its high purity and low toxicity. This makes it an ideal starting material for the synthesis of various pharmaceuticals and other compounds. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments. One of the main limitations is that it is not very stable and can degrade over time. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions. Finally, it can be difficult to purify and may require the use of sophisticated chromatography techniques.

Future Directions

N-4-Chloro-2-PMS-Piperidin-2-ylacetamide has potential for further research and development. One potential area of research is the development of new pharmaceuticals and other compounds based on this compound. In addition, further research could be done on the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, research could be done on the development of new synthesis methods for this compound, as well as on the development of new purification methods.

Synthesis Methods

N-4-Chloro-2-PMS-Piperidin-2-ylacetamide can be synthesized using a four-step synthesis process. The first step involves the reaction of 4-chlorophenylacetic acid with 1-methoxybenzenesulfonyl chloride in the presence of piperidine to form N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide. The second step involves the reaction of the resulting product with sodium hydroxide to form N-4-Chloro-2-PMS-Piperidin-2-ylacetamide. The third step involves the reaction of the resulting product with hydrochloric acid to form N-4-Chloro-2-PMS-Piperidin-2-ylacetamide hydrochloride. Finally, the fourth step involves the reaction of the resulting product with sodium bicarbonate to form the final product, N-4-Chloro-2-PMS-Piperidin-2-ylacetamide.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-27-18-9-11-19(12-10-18)28(25,26)23-13-3-2-4-17(23)14-20(24)22-16-7-5-15(21)6-8-16/h5-12,17H,2-4,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATQTEOBXYUXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide

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